molecular formula C22H18N2O4 B245062 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

Cat. No. B245062
M. Wt: 374.4 g/mol
InChI Key: KKEGNAAAESGUKB-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide, also known as BOAA, is a synthetic compound that has been widely used in scientific research. BOAA is a potent and selective agonist of the kainate subtype of glutamate receptors. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide acts as a selective agonist of the kainate subtype of glutamate receptors. The compound binds to the receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, leading to increased synaptic transmission. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has also been shown to increase the expression of immediate early genes such as c-fos and Arc, which are involved in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide in lab experiments is its selectivity for kainate receptors. This allows researchers to specifically study the effects of kainate receptor activation without affecting other glutamate receptor subtypes. However, one limitation of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide is its potency. The compound is highly potent and can lead to receptor desensitization and toxicity if not used carefully.

Future Directions

Several future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide can be identified. One area of research is the development of more selective and potent kainate receptor agonists that can be used as tools to study the role of kainate receptors in synaptic plasticity and learning and memory. Another area of research is the development of drugs that target kainate receptors for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide in combination with other compounds such as NMDA receptor antagonists or AMPA receptor agonists could provide insights into the complex interactions between different glutamate receptor subtypes in synaptic plasticity and learning and memory.

Synthesis Methods

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide involves the reaction of 2-methylphenol with 2-bromoacetyl chloride to form 2-(2-methylphenoxy)acetamide. The resulting compound is then reacted with 3H-1,3-benzoxazole-2-amine to form N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide. The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been used extensively in scientific research as a tool to study the kainate subtype of glutamate receptors. The compound has been used to investigate the role of kainate receptors in synaptic plasticity, learning, and memory. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has also been used to study the effects of kainate receptor activation on neuronal excitability and synaptic transmission.

properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O4/c1-14-6-2-4-8-19(14)27-13-21(26)23-15-10-11-18(25)16(12-15)22-24-17-7-3-5-9-20(17)28-22/h2-12,24H,13H2,1H3,(H,23,26)/b22-16+

InChI Key

KKEGNAAAESGUKB-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.